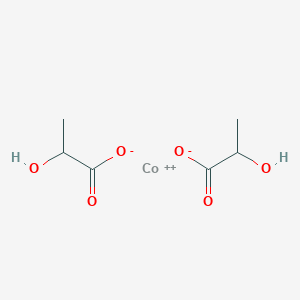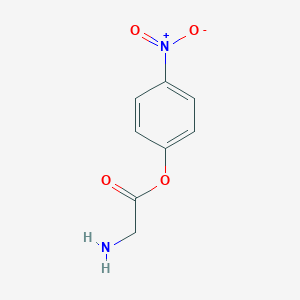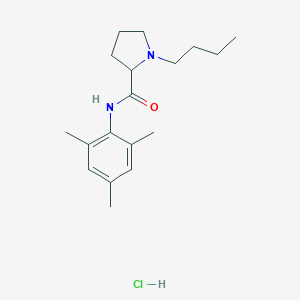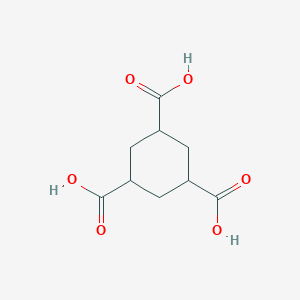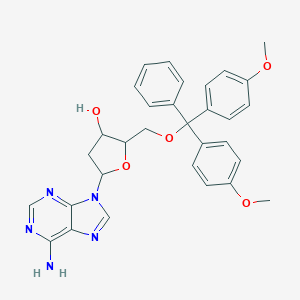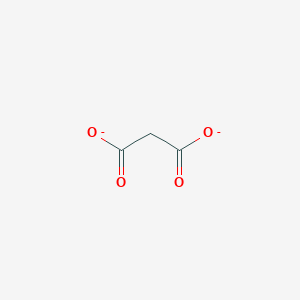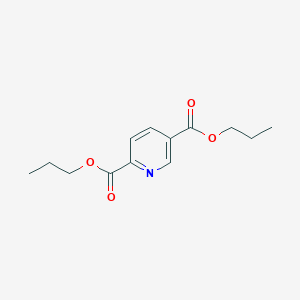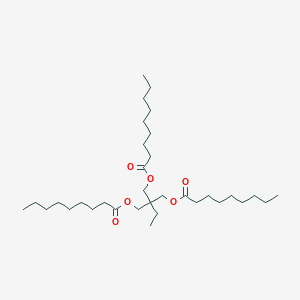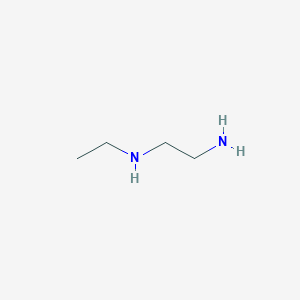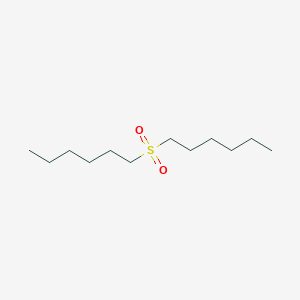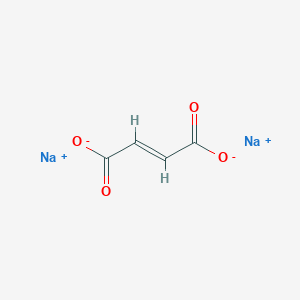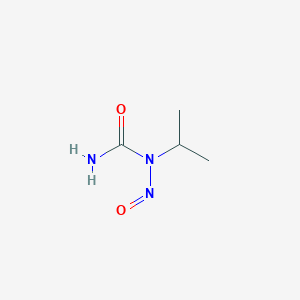![molecular formula C34H16 B093916 Dibenzo[fg,ij]phenanthro[2,1,10,9,8,7-pqrstuv]pentaphene CAS No. 187-94-0](/img/structure/B93916.png)
Dibenzo[fg,ij]phenanthro[2,1,10,9,8,7-pqrstuv]pentaphene
Vue d'ensemble
Description
Dibenzo[fg,ij]phenanthro[2,1,10,9,8,7-pqrstuv]pentaphene is a polycyclic aromatic hydrocarbon with the molecular formula C34H16 . It has an average mass of 424.491 Da and a monoisotopic mass of 424.125214 Da .
Synthesis Analysis
The synthesis of molecular nanographenes composed of two orthogonal dibenzo[fg,ij]phenanthro[9,10,1,2,3-pqrst]pentaphene (DBPP) moieties covalently connected through a tetrafluorobenzene ring has been described . The reaction occurs exclusively in an intramolecular fashion without the formation of organic side products .Molecular Structure Analysis
The molecular structure of Dibenzo[fg,ij]phenanthro[2,1,10,9,8,7-pqrstuv]pentaphene can be viewed using Java or Javascript . The rotational barrier involving the two DBPPs is hampered by the occurrence of additional noncovalent interactions between the closest aryl groups of both DBPPs .Physical And Chemical Properties Analysis
Dibenzo[fg,ij]phenanthro[2,1,10,9,8,7-pqrstuv]pentaphene has a molecular weight of 424.4908 . Its ionization energy is 6.82 ± 0.02 eV .Applications De Recherche Scientifique
Chiral Molecular Nanographenes : DBPP was synthesized in a helical arrangement, resulting in chiral molecular nanographenes. These compounds exhibit significant fluorescent behavior and electroactive characteristics (Izquierdo-García et al., 2021).
Crystal Packing of PAHs : Research on DBPP's oxidative cyclodehydrogenation provided insights into the reaction course and the effect of heat treatment on the morphology and crystal structure of PAHs (Kübel et al., 2000).
Oxidation Studies : The oxidation behavior of DBPP dianions was investigated, highlighting the reaction with oxygen and the formation of specific derivatives. This study provided insights into cyclic conjugation and structural characteristics of benzenoid dianions (Gutman, 1999).
Solvent Polarity Probes : The fluorescence emission spectra of DBPP in various solvents were studied, indicating its potential as a solvent polarity probe. This research contributes to understanding the interactions between PAHs and solvents (Tucker et al., 1991).
Mass Spectral Analysis : The mass spectra of DBPP and other violanthrenes were analyzed to understand the effect of overcrowding in condensed aromatic rings (Ueda et al., 1983).
Aromaticity with Embedded Heterocycles : A study explored the effects of different heteroelements embedded in DBPP on local aromaticities, providing valuable insights into the structural chemistry of PAHs (Szűcs et al., 2015).
Synthesis and Electronic Properties : The synthesis of DBPP via chemoselective C-O arylation of dimethoxyanthraquinones was reported. The study also highlighted the hole-transporting characteristics of these PAHs, relevant for organic electronics (Suzuki et al., 2017).
Synthesis of Extended PAHs : The synthesis of extended PAHs, including DBPP, was achieved through oxidative spirocyclization, revealing potential applications in organic electronics and graphene segments (Zhang et al., 2017).
Photosensitizer in Photocatalytic Water Reduction : DBPP derivatives were used as N ligands in copper complexes, applied as photosensitizers in photocatalytic water reduction systems. This application highlights the potential of DBPP in energy conversion and storage (Luo et al., 2016).
Structural Determination and Analysis : The structural determination of DBPP and its analogs was achieved, providing insights into planarity and molecular orbital calculations, crucial for understanding their chemical behavior (Kimura et al., 1994).
Propriétés
IUPAC Name |
decacyclo[20.12.0.02,11.03,8.04,33.012,21.015,20.019,24.023,28.029,34]tetratriaconta-1,3(8),4,6,9,11,13,15(20),16,18,21,23,25,27,29,31,33-heptadecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H16/c1-5-17-13-15-25-26-16-14-18-6-2-8-20-22-10-4-12-24-23-11-3-9-21-19(7-1)27(17)31(25)33(29(21)23)34(30(22)24)32(26)28(18)20/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRZAQAOKNVQQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C5C(=CC=C4)C6=CC=CC7=C6C8=C9C(=C(C3=C58)C=C2)C=CC1=C9C7=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40171965 | |
| Record name | Dibenzo(fg,ij)phenanthro(2,1,10,9,8,7-pqrstuv)pentaphene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40171965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dibenzo[fg,ij]phenanthro[2,1,10,9,8,7-pqrstuv]pentaphene | |
CAS RN |
187-94-0 | |
| Record name | Dibenzo(fg,ij)phenanthro(2,1,10,9,8,7-pqrstuv)pentaphene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000187940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzo(fg,ij)phenanthro(2,1,10,9,8,7-pqrstuv)pentaphene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40171965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B93833.png)

